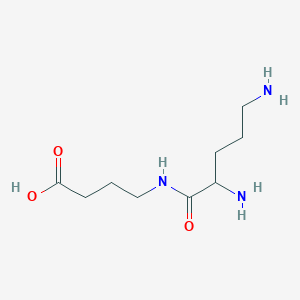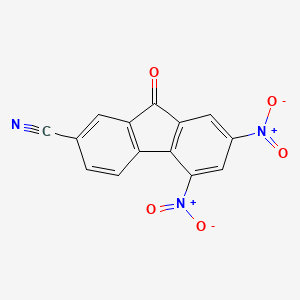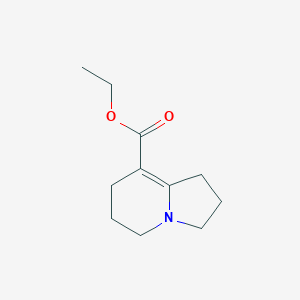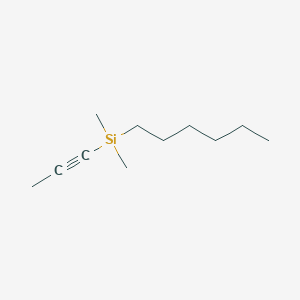![molecular formula C14H24O2 B14361519 1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol CAS No. 90165-15-4](/img/structure/B14361519.png)
1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,6,8-Pentamethyl-7-oxabicyclo[431]dec-8-en-10-ol is a chemical compound known for its unique bicyclic structure It is characterized by the presence of multiple methyl groups and an oxabicyclo ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography is also common to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated derivatives.
Aplicaciones Científicas De Investigación
1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol can be compared with other similar compounds, such as:
1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-one: Similar structure but with a ketone group instead of an alcohol group.
1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-amine: Similar structure but with an amine group instead of an alcohol group.
The uniqueness of 1,2,2,6,8-Pentamethyl-7-oxabicyclo[43
Propiedades
Número CAS |
90165-15-4 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
1,2,2,6,8-pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol |
InChI |
InChI=1S/C14H24O2/c1-10-9-13(4)11(15)14(5,16-10)8-6-7-12(13,2)3/h9,11,15H,6-8H2,1-5H3 |
Clave InChI |
BVHSOMDPYPZYQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2(C(C(O1)(CCCC2(C)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)

![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)

![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)
![1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene](/img/structure/B14361466.png)
![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)
![[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14361491.png)




